[(4-Methylbenzoyl)amino]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4-methylbenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-2-4-7(5-3-6)8(13)11-12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPQMKFPADPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Thiourea Scaffold: a Cornerstone in Modern Chemistry
The thiourea (B124793) moiety, with the chemical formula SC(NH2)2, is a fundamental building block in both organic and inorganic chemistry. wikipedia.org Its structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, gives rise to distinct chemical properties. wikipedia.org Thioureas are known for their ability to act as versatile ligands, forming stable complexes with a variety of metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. nih.govnih.gov This characteristic makes them valuable in coordination chemistry and has led to their use in applications such as the synthesis of metal-based drugs and chemosensors. nih.govrsc.orgnih.gov Furthermore, the thiourea framework is a precursor to a wide array of heterocyclic compounds, including pyrimidines and thiazoles, which are important in medicinal chemistry. wikipedia.orgconicet.gov.ar
N Acylthiourea Derivatives: Structure and Significance
N-acylthiourea derivatives are characterized by the presence of an acyl group attached to one of the nitrogen atoms of the thiourea (B124793) core, with the general formula R-C(O)NHC(S)NHR'. conicet.gov.ar This structural feature enhances the chemical versatility of the thiourea scaffold. The presence of the carbonyl (C=O) and thiocarbonyl (C=S) groups, along with the N-H protons, allows for a variety of bonding interactions, including the formation of stable six-membered intramolecular hydrogen-bonded rings. nih.gov These derivatives are key intermediates in the synthesis of various heterocyclic compounds and have shown potential in diverse fields such as medicinal chemistry, agriculture, and materials science. rsc.orgconicet.gov.arresearchgate.net
The synthesis of N-acylthiourea derivatives, including [(4-Methylbenzoyl)amino]thiourea, is often achieved through the reaction of an appropriate acyl chloride with an alkali metal thiocyanate (B1210189) to form an in-situ acyl isothiocyanate, which then reacts with an amine. researchgate.netmdpi.comdergipark.org.tr
Research Focus on 4 Methylbenzoyl Amino Thiourea and Its Analogs
Conventional Synthetic Routes to this compound and its Analogues
Traditional approaches to synthesizing this compound and related compounds often rely on the generation of a reactive intermediate, the acyl isothiocyanate.
A prevalent and efficient method for the synthesis of N-acylthioureas involves the in situ generation of acyl isothiocyanates. researchgate.netrsc.org This is typically achieved by reacting an acyl chloride, such as 4-methylbenzoyl chloride, with a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN) in an anhydrous solvent, commonly acetone (B3395972). researchgate.netmdpi.comresearchgate.net The highly reactive acyl isothiocyanate intermediate is not isolated but is immediately reacted with an appropriate amine. rsc.orgmdpi.comarkat-usa.org For the synthesis of this compound, the acyl isothiocyanate would be treated with a source of ammonia.
This two-step, one-pot synthesis is widely used due to the accessibility of the starting materials and the versatility of the reaction. arkat-usa.orgorganic-chemistry.org The general reaction scheme is as follows:
Step 1: Formation of Acyl Isothiocyanate R-COCl + SCN⁻ → [R-CO-NCS] + Cl⁻
Step 2: Reaction with Amine [R-CO-NCS] + R'NH₂ → R-CO-NH-CS-NH-R'
In the case of this compound, R would be a 4-methylphenyl group and R' would be hydrogen.
An efficient synthesis of a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone to generate 4-methylbenzoyl isothiocyanate in situ, which was then treated with sulfanilamide. researchgate.neteurjchem.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of N-acylthioureas. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
For instance, in the synthesis of N-acylthiourea derivatives, anhydrous acetone is a commonly employed solvent. mdpi.com The reaction is often carried out at room temperature or with gentle heating. To improve the yield of some N-acylthiourea syntheses, phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) have been utilized. mdpi.com The use of TBAB in the reaction of an acid chloride with ammonium thiocyanate has been shown to significantly improve the reaction yield. mdpi.com
Microwave-assisted synthesis has also been explored as a method to improve reaction times and yields compared to conventional heating. researchgate.net For example, a microwave-assisted method for the synthesis of 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide from 2-benzamidobenzoyl chloride and thiourea (B124793) in the presence of potassium carbonate and dry DMF resulted in a good yield in a very short reaction time. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Thiourea Derivative
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | researchgate.net |
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of thiourea derivatives to reduce waste, avoid hazardous solvents, and improve energy efficiency.
A significant advancement in green chemistry is the development of catalyst-free and solvent-free reaction conditions. researchgate.netresearchgate.net These methods offer numerous advantages, including simplified work-up procedures, reduced environmental impact, and often result in high purity products with excellent yields. researchgate.net
For example, a green approach for the synthesis of urea (B33335) and thiourea derivatives of tetramethylguanidine has been developed under catalyst-free and solvent-free conditions, leading to high yields and short reaction times. researchgate.netresearchgate.net While not specific to this compound, this demonstrates the potential for applying similar principles to its synthesis. Another study reports a catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides and thiourea, proceeding through the in situ formation of thiourea derivatives. nih.gov
The replacement of conventional, often toxic, organic solvents with sustainable alternatives is a key aspect of green chemistry. researchgate.netnih.gov Cyrene (dihydrolevoglucosenone), a biodegradable, bio-based solvent derived from cellulose, has emerged as a promising green alternative to polar aprotic solvents like DMF and NMP. researchgate.netdigitellinc.comrsc.org While having some limitations, such as decomposition in the presence of strong acids and bases, Cyrene has been successfully used in a variety of organic reactions. digitellinc.com Its potential application in the synthesis of thiourea derivatives is an area of active research, aiming to replace hazardous solvents traditionally used in these reactions. researchgate.net
Mechanochemistry, which involves conducting chemical reactions by grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.orgnih.gov This technique has been successfully applied to the synthesis of thioureas, ureas, and guanidines, often resulting in quantitative yields without the need for bulk solvents or the generation of byproducts. beilstein-journals.orgnih.gov
Ball milling is a common mechanochemical technique that has been used for the efficient and rapid synthesis of thiourea-based organocatalysts and anion sensors. beilstein-journals.org While the provided information focuses on the synthesis of various thiourea derivatives and oxidized forms like thiourea dioxide, the principles of mechanochemistry could potentially be adapted for the synthesis of this compound, offering a greener and more efficient synthetic route. nih.gov
Ligand Design and Chelation Properties of Acylthioureas.
The unique structural characteristics of acylthioureas, such as the presence of multiple coordination sites and the ability to form stable metal-ligand complexes, make them effective for various applications, including chemosensing and heavy metal remediation. researchgate.net The inherent flexibility of the thiourea backbone allows for the synthesis of a wide array of core structures with different functionalities and properties. researchgate.net
Acylthioureas, with the general formula [R¹C(O)NHC(S)NR²R³], are characterized by the presence of a carbonyl group attached to the thiourea core. conicet.gov.ar This introduces an oxygen atom as an additional potential donor site alongside the sulfur and nitrogen atoms of the thiourea moiety. tandfonline.comrsc.org The presence of both hard (nitrogen and oxygen) and soft (sulfur) donor atoms makes acylthioureas versatile ligands capable of coordinating with a wide variety of metal ions. tandfonline.comrsc.orgalfa-chemistry.com
The coordination versatility of thioureas stems from the combination of hard nitrogen and soft sulfur donor atoms, which allows for numerous coordination possibilities. tandfonline.com Thiourea itself can coordinate to metals through either its sulfur or one of its nitrogen atoms. researchgate.net In acylthioureas, the additional carbonyl oxygen provides another coordination site. tandfonline.com The sulfur atom, being a soft base, readily forms stable complexes with transition metal ions. alfa-chemistry.com The nitrogen atoms, being harder bases, can also participate in coordination, often leading to chelation. tandfonline.com The oxygen atom of the carbonyl group can also act as a donor, particularly in the formation of six-membered chelate rings. tandfonline.comresearchgate.net
The coordination behavior is influenced by the nature of the metal ion. For instance, monodentate coordination through the neutral sulfur atom is commonly observed with softer metal cations such as Au(I), Cu(I), Ag(I), Hg(II), Cd(II), Re(I), Ru(II), Pt(II), and Pd(II). researchgate.net
Intramolecular hydrogen bonding plays a significant role in the conformational properties and coordination behavior of acylthioureas. rsc.orgconicet.gov.ar An intramolecular hydrogen bond can form between the N-H group of the thioamide and the carbonyl oxygen atom (N-H···O=C). rsc.orgnih.gov This interaction can stabilize a specific conformation of the ligand, making the carbonyl group less available for coordination. rsc.org The presence of this hydrogen bond can influence the acidity of the N-H proton, making it more easily removable upon coordination to a metal ion. nih.govmdpi.com
The formation of this intramolecular hydrogen bond can create a pseudo-six-membered ring, which contributes to the stability of the ligand's conformation. nih.gov This can, in turn, influence the preferred coordination mode of the ligand with a metal center. For example, the stabilization of one conformer might favor monodentate coordination through the sulfur atom over bidentate coordination involving the carbonyl oxygen. The strength of this intramolecular hydrogen bond can be influenced by substituent effects on the acyl and thiourea moieties. rsc.org
Formation of Metal Complexes with this compound and Analogues.
This compound and its analogues react with a variety of metal salts to form stable coordination complexes. The synthesis of these complexes is often achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.netresearchgate.net
Acylthiourea ligands, including this compound, exhibit a remarkable diversity in their coordination modes. The most common modes are:
S,O-bidentate: The ligand coordinates to the metal center through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, forming a stable six-membered chelate ring. tandfonline.comresearchgate.net This mode is frequently observed and offers the stability of a pseudo-aromatic ring system. researchgate.net
S-monodentate: The ligand binds to the metal ion solely through the sulfur atom of the thiocarbonyl group. researchgate.netnih.govacs.org This is particularly common with soft metal ions. researchgate.net In this mode, the ligand is typically neutral. acs.org
S,N-bidentate: Coordination occurs through the sulfur atom and one of the nitrogen atoms of the thiourea moiety, resulting in a four-membered chelate ring. tandfonline.comresearchgate.net While less common than S,O-bidentate chelation, this mode has been reported, especially in piano-stool complexes of group 8 and 9 metals. tandfonline.comresearchgate.net
The specific coordination mode adopted can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the substituents on the acylthiourea ligand. acs.org For instance, in the synthesis of half-sandwich Ru(II) complexes, monodentate S-coordination was favored in methanol, while the addition of sodium bicarbonate led to bidentate S,O-coordination. acs.org
Table 1: Coordination Modes of Acylthiourea Ligands
| Coordination Mode | Donor Atoms | Chelate Ring Size | Common Metal Ions | Reference |
|---|---|---|---|---|
| S,O-bidentate | Sulfur, Oxygen | 6-membered | Cu(II), Ni(II), Co(II) | tandfonline.comresearchgate.net |
| S-monodentate | Sulfur | - | Au(I), Cu(I), Ag(I), Hg(II), Cd(II), Re(I), Ru(II), Pt(II), Pd(II) | researchgate.netacs.org |
| S,N-bidentate | Sulfur, Nitrogen | 4-membered | Ru(II) | researchgate.netacs.org |
The coordination of this compound and its analogues to metal centers results in complexes with various geometries, which are dictated by the coordination number and the electronic configuration of the central metal ion. researchgate.net
Octahedral: This geometry is common for complexes of transition metals like Mn(II), Co(II), and Ni(II) with a 1:2 metal-to-ligand ratio, where the general formula is often [M(L)₂X₂] (where L is the acylthiourea ligand and X is a co-ligand like chloride). researchgate.net
Square Planar: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). rsc.orgrsc.org For example, bis(N,N-dimethyl-N′-(4-fluorobenzoyl)thioureato) nickel(II) complex exhibits a nearly square-planar coordination. researchgate.net Copper(II) complexes can also adopt a square planar geometry. researchgate.net
Tetrahedral: This geometry is often found in complexes of d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). researchgate.net Copper(I) complexes with acylthiourea ligands have also been reported to adopt a tetrahedral geometry. nih.gov
The specific geometry is a compromise between the electronic preferences of the metal ion and the steric constraints imposed by the ligands. researchgate.net
Table 2: Geometrical Preferences in Metal Complexes of Acylthioureas
| Geometry | Common Metal Ions | Example Complex Type | Reference |
|---|---|---|---|
| Octahedral | Mn(II), Co(II), Ni(II) | [M(Acylthiourea)₂Cl₂] | researchgate.net |
| Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) | [Ni(Acylthiourea)₂] | rsc.orgrsc.orgresearchgate.net |
| Tetrahedral | Zn(II), Cd(II), Hg(II), Cu(I) | [M(Acylthiourea)₂] | researchgate.net |
This compound and related acylthioureas form complexes with a wide range of transition metals. rsc.org
Copper (Cu): Copper complexes of acylthioureas have been extensively studied. rsc.org Both Cu(I) and Cu(II) complexes are known. Cu(II) complexes often exhibit square planar or tetrahedral geometries, while Cu(I) complexes are typically tetrahedral. researchgate.netnih.gov
Cobalt (Co) and Nickel (Ni): These metals commonly form octahedral or square planar complexes with acylthiourea ligands, depending on the specific ligand and reaction conditions. rsc.orgresearchgate.net For instance, Co(II) and Ni(II) complexes with benzoyl thiourea derivatives have been synthesized and characterized as having tetrahedral or square planar geometries. rsc.org
Platinum (Pt) and Palladium (Pd): These d⁸ metals typically form square planar complexes with acylthiourea ligands. rsc.orgnih.gov These complexes are of interest for their potential biological applications. nih.gov
Ruthenium (Ru): Ruthenium complexes with acylthiourea ligands, particularly half-sandwich "piano-stool" complexes, have been synthesized and show diverse coordination modes, including S-monodentate and S,O-bidentate. nih.govacs.orgacs.org
Zinc (Zn), Cadmium (Cd), and Mercury (Hg): As d¹⁰ metals, they generally form tetrahedral complexes with acylthiourea ligands. researchgate.netresearchgate.net The coordination is often through the sulfur and oxygen or nitrogen atoms.
The coordination chemistry of this compound with these metals is an active area of research, driven by the potential applications of the resulting complexes in various fields.
Impact of Substituents on Metal-Ligand Binding Affinity and Stability
Electronic Effects of Substituents
The binding of benzoylthiourea (B1224501) ligands to metal ions typically occurs through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, following deprotonation of the amide proton. nih.govresearchgate.net The acidity of this N-H proton is a critical factor in complex formation.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. When attached to the benzoyl ring, they pull electron density away from the ring and the adjacent benzoyl moiety. researchgate.net This inductive effect makes the N-H proton of the thiourea more acidic (lowers its pKa value), facilitating its deprotonation and subsequent coordination to a metal ion. For instance, comparing a compound with a 2,4-dichlorophenyl substituent to one with a 2,4-dimethoxyphenyl substituent, the dichloro-substituted compound is expected to be more acidic. The increased acidity generally leads to the formation of more stable complexes under similar conditions.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative way to correlate the effect of meta- and para-substituents on the equilibrium constants (K) of reactions, which can be applied to the stability constants of metal complexes. researchgate.netwikipedia.org In this equation, K₀ is the constant for the unsubstituted reactant, σ is the substituent constant (positive for EWGs, negative for EDGs), and ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
Thermodynamic Stability of Metal Complexes
The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide deeper insight into the complexation process. A more negative ΔG value indicates a more spontaneous and stable complex formation. Studies on a 4-nitrobenzoyl thiourea derivative revealed that the complexation process is exothermic.
Research Findings on Substituted Benzoylthiourea Complexes
While comprehensive comparative data for this compound itself is sparse, studies on analogous systems provide valuable insights. The following table summarizes stability constants for metal complexes with sulphathiazole, a ligand that, like benzoylthioureas, features sulfur and nitrogen donor atoms involved in chelation.
Table 1: Stability Constants (log K₁) of Metal-Sulphathiazole Complexes
| Metal Ion | log K₁ |
|---|---|
| Al(III) | 10.15 |
| Th(IV) | 9.80 |
| Cr(III) | 9.45 |
| Pb(II) | 8.80 |
| Zr(IV) | 8.40 |
| Co(II) | 7.95 |
Data sourced from a potentiometric study in 25% (v/v) ethanol-water at 25°C and 0.1 M ionic strength. scirp.org
The data shows a high affinity for hard acid metal ions like Al(III) and Th(IV). It was also noted that the stability of these complexes decreases as the ionic strength of the medium increases. scirp.org
Another study on a series of N-benzoylthiourea derivatives determined their acid ionization constants (pKa), which are crucial for understanding their coordination behavior.
Table 2: Acid Ionization Constants (pKa) of Selected N-Benzoylthiourea Derivatives
| Compound Substituent | pKa₁ (enol/thiol) | pKa₂ (thiol/enol) | pKa₃ (NH) |
|---|---|---|---|
| 2,4-dimethoxyphenyl | 7.32 | 8.72 | 10.91 |
| 2,4-dichlorophenyl | 3.02 | 6.75 | 9.80 |
Values determined by potentiometric titration in an acetonitrile-water (20:80, v/v) solvent system.
The significantly lower pKa values for the 2,4-dichlorophenyl derivative highlight the strong acidifying effect of electron-withdrawing groups, which facilitates coordination by making the ligand easier to deprotonate. The presence of substituents also influences the geometry and coordination mode of the resulting complexes, which can range from tetrahedral to square planar and octahedral, further impacting their stability. nih.govrsc.org
Spectroscopic and Structural Elucidation of 4 Methylbenzoyl Amino Thiourea and Its Metal Complexes
Vibrational Spectroscopy (FT-IR) for Functional Group and Bond Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups and analyze the bonding within a molecule. In the case of [(4-Methylbenzoyl)amino]thiourea, the FT-IR spectrum reveals several characteristic absorption bands that are crucial for its structural confirmation.
The N-H stretching vibrations of the amide and thiourea (B124793) groups are typically observed in the region of 3100-3400 cm⁻¹. iosrjournals.orglibretexts.org For derivatives of benzoylthiourea (B1224501), these bands can be seen as sharp and strong absorptions. researchgate.net The presence of multiple peaks in this region can indicate different types of N-H groups within the molecule, possibly arising from tautomeric forms or different hydrogen bonding environments. iosrjournals.org For instance, some studies on related thiourea compounds report N-H stretching vibrations at approximately 3371 cm⁻¹, 3259 cm⁻¹, and 3156 cm⁻¹, suggesting the presence of three distinct NH₂ groups. iosrjournals.org
The carbonyl (C=O) stretching vibration is another key diagnostic peak, typically appearing as a strong band in the range of 1643-1690 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic effects of the substituents on the benzoyl ring. The thiocarbonyl (C=S) group exhibits stretching vibrations that are generally found at lower wavenumbers. The asymmetric stretching of the thioamide (C=S) group is often observed around 1585 cm⁻¹, while symmetric vibrations can be located near 1449 cm⁻¹. iosrjournals.org A broad band around 1088 cm⁻¹ is typically attributed to C-S vibrations. iosrjournals.org
Upon complexation with metal ions, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. The coordination of the thiourea ligand to a metal center is often through the sulfur atom. This is indicated by a shift in the C=S stretching vibration. Similarly, if the carbonyl oxygen is involved in coordination, a shift in the C=O stretching frequency would be expected.
Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3100 - 3400 | iosrjournals.orglibretexts.orgresearchgate.net |
| C=O Stretch | 1643 - 1690 | researchgate.net |
| C=S Asymmetric Stretch | ~1585 | iosrjournals.org |
| C=S Symmetric Stretch | ~1449 | iosrjournals.org |
| C-S Vibration | ~1088 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the methyl group (CH₃) on the benzoyl ring would appear as a singlet, typically in the upfield region of the spectrum. The aromatic protons of the 4-methylbenzoyl group would show a characteristic pattern, usually as two doublets, due to the para-substitution. The N-H protons of the amino and amide groups are expected to appear as broad singlets in the downfield region of the spectrum and are often exchangeable with D₂O. The chemical shifts of these N-H protons can be influenced by hydrogen bonding and the solvent used.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) and thiocarbonyl carbon (C=S) are particularly diagnostic, appearing at the downfield end of the spectrum. For a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, the carbonyl carbon has been reported. researchgate.net The carbon of the methyl group will be found in the upfield region. The aromatic carbons will have distinct chemical shifts depending on their position relative to the methyl and benzoyl-amino-thiourea groups.
Upon formation of metal complexes, changes in the chemical shifts of the carbon and proton signals adjacent to the coordination sites (typically the sulfur and oxygen atoms) can be observed, confirming the involvement of these atoms in bonding to the metal ion.
Table 2: Representative ¹H and ¹³C NMR Data for a Related Thiourea Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | 7.49 | d | Aromatic CH | rsc.org |
| 7.00 | s | Aromatic CH | rsc.org | |
| 6.54 | d | Aromatic CH | rsc.org | |
| 5.35 | s | NH₂ | rsc.org | |
| ¹³C | 168.8 | C=O | rsc.org | |
| 151.4 | Aromatic C | rsc.org | ||
| 129.4 | Aromatic C | rsc.org | ||
| 120.8 | Aromatic C | rsc.org | ||
| 110.8 | Aromatic C | rsc.org |
Note: The data presented is for a related compound and serves as a representative example. Actual values for this compound may vary.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation
UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring, the carbonyl group, and the thiocarbonyl group. researchgate.net
The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the phenyl ring and the C=O and C=S double bonds. The n→π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to a π* antibonding orbital. In similar thiourea derivatives, the n→π* and π→π* transitions for the C=O and C=S chromophores are observed at around 230 nm and 290 nm, respectively. researchgate.net
The formation of metal complexes with this compound can be monitored using UV-Vis spectroscopy. Coordination to a metal ion often leads to a shift in the absorption bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and/or a change in the intensity of the bands. These changes are indicative of the alteration of the electronic structure of the ligand upon complexation. For instance, the binding of an anion to a thiourea-functionalized dye can cause a bathochromic shift in the absorption spectrum, indicating a reinforcement of the charge-transfer process.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.
The fragmentation of the molecular ion under electron impact or other ionization methods provides valuable structural clues. Common fragmentation pathways for acylthiourea derivatives involve the cleavage of the amide and thiourea bonds. The fragmentation pattern can reveal the presence of the 4-methylbenzoyl group and the thiourea moiety. For example, a common fragmentation involves the loss of specific neutral molecules like HNCS. tsijournals.com The analysis of the resulting fragment ions helps to piece together the structure of the parent molecule. The fragmentation pathways can be complex, sometimes involving rearrangements. tsijournals.com
Single Crystal X-Ray Diffraction (XRD) for Solid-State Molecular Geometry
For a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, single crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.neteurjchem.com The unit cell dimensions were determined to be a = 4.8116(9) Å, b = 17.150(3) Å, and c = 18.677(3) Å, with a β angle of 96.487(4)°. researchgate.neteurjchem.com Another similar compound, N-ethyl-N'-(4-methylbenzoyl)thiourea, also crystallizes in the monoclinic system with a P2₁/c space group. rsc.org The determination of the crystal system and space group is the first step in a full structural elucidation by XRD.
Table 3: Crystallographic Data for a Related Thiourea Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.neteurjchem.com |
| Space Group | P2₁/n | researchgate.neteurjchem.com |
| a (Å) | 4.8116(9) | researchgate.neteurjchem.com |
| b (Å) | 17.150(3) | researchgate.neteurjchem.com |
| c (Å) | 18.677(3) | researchgate.neteurjchem.com |
| β (°) | 96.487(4) | researchgate.neteurjchem.com |
| V (ų) | 1531.4(5) | researchgate.neteurjchem.com |
Note: The data presented is for 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea.
The crystal packing of this compound and its derivatives is significantly influenced by a network of intermolecular and intramolecular interactions. Hydrogen bonding plays a crucial role in stabilizing the crystal structure. conicet.gov.ar
Intramolecular hydrogen bonds are often observed, for instance, between the N-H of the thiourea moiety and the carbonyl oxygen atom, forming a stable six-membered ring. nih.gov This intramolecular interaction can influence the conformation of the molecule, often leading to a planar arrangement of the acyl thiourea core.
Intermolecular hydrogen bonds are also prevalent, connecting adjacent molecules in the crystal lattice. These interactions commonly occur between the N-H groups (as donors) and the thiocarbonyl sulfur (C=S) or carbonyl oxygen (C=O) atoms (as acceptors). rsc.orgconicet.gov.ar These hydrogen bonds can lead to the formation of extended structures, such as dimers or chains. For example, N–H···S hydrogen bonds can form centrosymmetric dimers. rsc.org In addition to hydrogen bonding, other non-covalent interactions like π-π stacking between the aromatic rings of adjacent molecules can further contribute to the stability of the crystal packing. rsc.org
Conformational Analysis in the Crystalline State
The three-dimensional arrangement of this compound in the solid state is dictated by the spatial orientation of the 4-methylbenzoyl group and the aminothiourea moiety relative to each other. This conformation is stabilized by a network of both intramolecular and intermolecular hydrogen bonds, which define the crystal packing.
Research on closely related N-aroyl-N'-aryl thioureas reveals that a common structural feature is the formation of an S-shaped conformation. nih.gov This geometry is characterized by the carbonyl (C=O) and thiocarbonyl (C=S) groups being positioned in a trans configuration with respect to the central C-N bond. The stability of this arrangement is significantly enhanced by a strong intramolecular hydrogen bond between the benzoyl oxygen and a nearby N-H proton of the thiourea backbone (N-H···O=C). nih.govsemanticscholar.org This interaction creates a pseudo-six-membered ring, which contributes to the planarity of the core structure.
In the crystalline state, these molecules often organize into centrosymmetric dimers through strong intermolecular hydrogen bonds. semanticscholar.org A prevalent interaction involves the N-H protons of the thiourea group and the sulfur atom of an adjacent molecule (N-H···S), linking two molecules together. semanticscholar.org The planarity of the benzoyl and thiourea fragments is a key characteristic, though there is typically some degree of torsion between the phenyl ring and the acyl group.
While the specific crystal structure for the parent this compound is not detailed in the available literature, analysis of analogous compounds like 1-(4-chlorophenyl)-3-(4-methylbenzoyl) thiourea and 1-benzoyl-3-(4-methoxyphenyl)thiourea provides insight into the expected structural parameters. semanticscholar.orgmendeley.com For instance, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined to be in the monoclinic space group P2₁/n. researchgate.neteurjchem.com The key bond lengths and angles define the molecular geometry, with the C-N bonds of the thiourea core exhibiting partial double bond character due to electron delocalization. mst.edu
Table 1: Representative Structural Data for a Related Acyl Thiourea Derivative Data below is for the analogous compound 1-benzoyl-3-(4-methoxyphenyl)thiourea and is presented for illustrative purposes. semanticscholar.org
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=S | 1.675 |
| C=O | 1.221 |
| C(benzoyl)-N | 1.389 |
| C(thiocarbonyl)-N | 1.334 |
| Bond Angles (°) | |
| O-C-N | 120.5 |
| S-C-N | 124.2 |
| Hydrogen Bonds | |
| Intramolecular N-H···O | Yes |
| Intermolecular N-H···S | Yes |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique used to confirm the purity and empirical formula of a newly synthesized compound. The method involves experimentally determining the mass percentage of individual elements (typically Carbon, Hydrogen, and Nitrogen) and comparing these findings to the theoretically calculated percentages based on the proposed molecular formula. ksu.edu.tr A close agreement between the found and calculated values provides strong evidence for the compound's composition. This technique is routinely applied to both the parent ligand and its subsequent metal complexes to verify their structures. mdpi.com
For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₁₀N₂OS. The results of such an analysis for the ligand and one of its potential metal complexes are presented below for illustrative purposes. The data for metal complexes confirms the ratio of ligand to metal in the coordinated structure. For example, analysis of complexes like [M(L)₂Cl₂] (where L is a thiourea derivative) verifies that two ligand molecules are coordinated to the metal center. ksu.edu.tr
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 55.65 | - |
| Hydrogen (H) | 5.19 | - |
| Nitrogen (N) | 14.42 | - |
| Sulfur (S) | 16.51 | - |
Note: "Found %" values are determined experimentally and are not available in the referenced literature for this specific compound.
Table 3: Example Elemental Analysis for a Generic Metal Complex: Dichloro-bis(N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide)Nickel(II) This table illustrates how elemental analysis is presented for a metal complex of a different thiourea derivative. ksu.edu.tr
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 35.49 | 35.7 |
| Hydrogen (H) | 1.83 | 1.6 |
| Nitrogen (N) | 9.55 | 9.7 |
Computational Chemistry and Theoretical Investigations of N Acylthioureas
Density Functional Theory (DFT) Studies.
Density Functional Theory (DFT) has become a primary tool for the theoretical study of N-acylthioureas, including the specific compound [(4-Methylbenzoyl)amino]thiourea. By utilizing functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can accurately predict a wide range of molecular properties.
Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. The process involves calculating the molecule's energy at various conformations to find the one with the minimum energy. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles.
For N-benzoyl-N'-monosubstituted thioureas, including the 4-methyl derivative, the geometry is characterized by a planar thiourea (B124793) group. This planarity is stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a stable six-membered ring. The phenyl ring is typically twisted with respect to this planar system. Studies have shown that the trans-cis conformation is the most stable for this class of compounds. In this conformation, the C=S and C=O bonds are oriented trans with respect to the C-N bond, while the benzoyl and thiourea moieties are cis to each other regarding the central C-N bond.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.23 | ||
| C=S | 1.68 | ||
| N-H | 1.02 | ||
| O=C-N-C | 120.5 | ||
| C-N-C=S | 125.8 |
Note: The values are representative and may vary slightly depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Table 2: Calculated FMO Properties of this compound
| Property | Energy (eV) |
|---|---|
| HOMO | -6.5 to -6.8 |
| LUMO | -1.8 to -2.2 |
Note: The values are approximate and depend on the computational level of theory.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. MEP analysis is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP map clearly shows the most negative potential concentrated around the carbonyl oxygen (C=O) and thionyl sulfur (C=S) atoms. This high electron density makes them the primary centers for electrophilic interactions. Conversely, the most positive potential is located on the amine (N-H) protons, identifying them as the sites for nucleophilic attack and hydrogen bonding. The phenyl ring shows a region of negative potential above and below the plane, characteristic of π-systems.
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding molecular conformation and crystal packing.
Theoretical calculations can predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of significant interest for their potential as NLO materials.
For acylthiourea derivatives, the presence of a conjugated system with electron donor and acceptor groups can lead to significant NLO responses. In this compound, the charge transfer from the thiourea moiety to the benzoyl group contributes to its NLO properties. The calculated first-order hyperpolarizability (β) for this compound is often significantly higher than that of standard reference materials like urea (B33335), suggesting its potential for NLO applications. The electron-donating methyl group on the phenyl ring can further enhance this effect.
Table 3: Calculated NLO Properties for this compound
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 - 4.5 D |
| Mean Polarizability (α) | ~200 - 250 |
Note: Atomic units (a.u.) are commonly used for these properties. Values are relative to the computational method.
DFT calculations can be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. These calculations are typically based on vibrational frequency analysis at the optimized geometry.
These thermodynamic functions provide insights into the stability and spontaneity of reactions involving the compound. For this compound, calculations show how these properties change with temperature. The heat capacity, for instance, increases with temperature, indicating that more energy is required to raise its temperature as molecular vibrations become more active. These theoretical thermodynamic data are valuable for understanding the compound's behavior under different thermal conditions and for predicting reaction equilibria and kinetics.
Table 4: Calculated Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Value |
|---|---|
| Zero-point vibrational energy | 120-125 kcal/mol |
| Enthalpy (H) | 130-135 kcal/mol |
| Gibbs Free Energy (G) | 90-95 kcal/mol |
Note: Values are illustrative and depend on the specific vibrational analysis and theoretical model.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method helps in understanding the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For N-acylthiourea derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for various biological targets, including those relevant to cancer and infectious diseases.
Research on N-acylthioureas has shown that these molecules can effectively fit into the active sites of various enzymes. For example, derivatives of N-benzoyl-N'-phenylthiourea have been docked against cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1). jppres.comunair.ac.id In one study, N-(4-t-butylbenzoyl)-N'-phenylthiourea was predicted through in silico tests to be more cytotoxic when targeting EGFR compared to the SIRT1 receptor. jppres.com The binding affinity is quantified by a docking score, where a more negative value typically indicates a stronger interaction.
Docking studies have also been crucial in the development of antimicrobial agents. N-acylthiourea derivatives have been modeled interacting with bacterial enzymes such as DNA gyrase B. nih.govnih.gov These simulations reveal key interactions, often involving the thiourea backbone. For instance, studies on benzoylthiourea (B1224501) derivatives targeting the E. coli DNA gyrase B have shown the formation of hydrogen bonds with crucial amino acid residues like GLY 101. nih.gov The antibacterial mechanism of thiourea analogs is often proposed to be the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV. nih.gov Similarly, docking against the Macrophage Migration Inhibitory Factor (MIF) protein has been explored to assess the potential of these compounds in inflammatory conditions. unair.ac.id
The interactions observed in these simulations typically involve the carbonyl (C=O) and thiocarbonyl (C=S) groups of the acylthiourea scaffold, which can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. The aromatic rings contribute to hydrophobic and π-π stacking interactions within the receptor's binding pocket.
| Ligand Derivative | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Predicted High Cytotoxicity | Not Specified | jppres.com |
| N-(3-chloro)benzoyl-N'-phenylthiourea | Sirtuin-1 (SIRT1) | 4I5I | -100.35 (Rerank Score) | Not Specified | unair.ac.id |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -91.23 (Rerank Score) | Not Specified | nih.gov |
| N-benzoyl-N'-phenylthiourea Derivative | Macrophage Migration Inhibitory Factor (MIF) | 1LJT | Comparable to native ligand | Not Specified | unair.ac.id |
| 1,3-dibenzoylthiourea (DBTU) | Penicillin-Binding Protein 2a (PBP2a) | 4CJN | < -5.75 | Asp296, Tys272, Lys273 | fip.org |
Structure-Activity Relationship (SAR) Investigations through In Silico Methods
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. When combined with computational (in silico) methods, this becomes a powerful predictive tool known as Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical properties (described by molecular descriptors) of a series of compounds and their activities.
For N-acylthioureas, SAR and QSAR studies have revealed that their biological activities are significantly influenced by steric, electronic, and lipophilic (hydrophobic) properties. ubaya.ac.idnih.gov The substituents on both the benzoyl and the N'-phenyl rings play a critical role. For instance, in antifungal and antibacterial applications, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl group (-CF3) on the aromatic rings, generally leads to higher activity. nih.govnih.gov Conversely, electron-donating groups and aliphatic chains tend to result in lower activity. nih.gov
In the context of anticancer activity, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line found that the cytotoxic activity was strongly influenced by lipophilic properties. ubaya.ac.id The best QSAR equation derived from this study was: Log 1/IC50 = 0.354 π + 0.064 This model indicates that the lipophilicity (represented by the Hansch-Fujita hydrophobicity constant, π) of the substituents is a key determinant of the compound's ability to exert a cytotoxic effect on these cancer cells. ubaya.ac.id
Similarly, a QSAR analysis of N-benzoyl-N'-naphthylthiourea derivatives as inhibitors of the VEGFR2 receptor, a target in anticancer therapy, showed that both lipophilic and electronic properties govern their inhibitory activity. atlantis-press.com The findings from these studies are crucial for drug design, as they provide a rational basis for modifying the structure of this compound to enhance its therapeutic potential by, for example, adding or modifying substituents to optimize its lipophilicity and electronic character. ubaya.ac.id
| Compound Series | Structural Modification | Effect on Activity | Key Descriptors/Properties | Reference |
|---|---|---|---|---|
| N-benzoyl-N'-phenylthiourea derivatives | Addition of Cl groups at positions 2 and 4 of the benzoyl ring | Increased cytotoxic activity against MCF-7 cells | Electronic and Steric effects | ubaya.ac.id |
| Terpene-based acylthioureas | Addition of electron-withdrawing groups (F, Cl, Br, -CF3) | Enhanced antifungal activity | Electronic and Steric effects | nih.gov |
| Terpene-based acylthioureas | Addition of electron-donating groups or aliphatic chains | Decreased antifungal activity | Electronic effects | nih.gov |
| N-aryl thiourea derivatives | Substitution with electron-withdrawing groups | Good antibacterial activity | Electronic effects (polarity) | nih.gov |
| N-benzoyl-N'-naphthylthiourea derivatives | Variations in substituents | Activity against VEGFR2 influenced by lipophilicity and electronic properties | ClogP (lipophilicity), ELUMO (electronic) | atlantis-press.com |
Advanced Academic Applications of N Acylthiourea Derivatives
Catalysis
N-acylthiourea derivatives have emerged as powerful tools in the field of catalysis, functioning both as organocatalysts and as ligands for metal complexes in a variety of chemical transformations.
Role of Thiourea (B124793) Derivatives as Organocatalysts
Thiourea derivatives have been identified as highly effective hydrogen-bonding organocatalysts. wikipedia.org Their catalytic activity stems from the ability of the two N-H protons to form double hydrogen bonds with substrates, thereby activating them for subsequent reactions. wikipedia.org This non-covalent interaction, often described as "partial protonation," allows for the acceleration and stereochemical control of organic transformations. wikipedia.org
The acidity of the thiourea N-H protons, which is crucial for their catalytic efficacy, is enhanced by the presence of electron-withdrawing groups on the aryl substituents. wikipedia.org This makes thioureas generally stronger hydrogen-bond donors compared to their urea (B33335) counterparts. wikipedia.org The design of bifunctional organocatalysts, which incorporate a thiourea moiety for substrate activation and a basic group (like an amine or imidazole) on a chiral scaffold, has proven to be a particularly successful strategy. nih.govgoettingen-research-online.de These catalysts have been effectively applied in various asymmetric reactions, including the Strecker synthesis and nitro-Michael reactions, affording products with high enantioselectivities. nih.govgoettingen-research-online.de For instance, novel bifunctional organocatalysts bearing both a thiourea moiety and an imidazole (B134444) group have achieved enantioselectivities of up to 87% ee in the addition of acetone (B3395972) to nitroolefins. goettingen-research-online.de The key to their success is the ability of the thiourea group to act as a hydrogen bond donor, a fundamental principle in the design of such bifunctional catalysts. nih.gov
Metal Complexes of Acylthioureas in Homogeneous and Heterogeneous Catalysis
The N-acylthiourea scaffold, with its sulfur and oxygen donor atoms, readily coordinates with a variety of metal centers, forming stable complexes with significant catalytic activity. These metal complexes have been explored in both homogeneous and heterogeneous catalysis.
One of the prominent applications is in asymmetric transfer hydrogenation . Chiral half-sandwich organometallic complexes, such as those involving Ruthenium(II) and Osmium(II) with N-acylthiourea-related ligands, have been shown to be effective catalysts for the reduction of ketones and other prochiral substrates. nih.govnih.govacs.org For example, readily accessible thiourea hydrogen bond catalysts derived from amino acids have been used in the asymmetric transfer hydrogenation of nitroolefins, achieving high yields and enantiomeric excesses up to 86%. nih.gov Dichloride ruthenium(II) complexes bearing NNN ligands have also demonstrated high activity in the transfer hydrogenation of ketones. acs.org These catalytic systems often utilize a hydride source like isopropanol (B130326) or sodium formate (B1220265) and can even function in biological environments, highlighting their potential for in-vivo applications. nih.gov
While direct evidence for the use of [(4-Methylbenzoyl)amino]thiourea in Suzuki–Miyaura cross-coupling is limited in the reviewed literature, the broader class of N-acylthiourea metal complexes shows promise in various cross-coupling reactions due to their stability and tunable electronic properties. Metal complexes involving palladium, a common catalyst for Suzuki-Miyaura reactions, have been synthesized with related ligands, suggesting a potential avenue for future research. mdpi.com The versatility of the acylthiourea ligand allows for fine-tuning of the metal center's reactivity, which is a key aspect in developing efficient cross-coupling catalysts.
Supramolecular Chemistry and Molecular Recognition
The distinct hydrogen-bonding capabilities and structural rigidity of N-acylthioureas make them ideal building blocks for the construction of supramolecular assemblies and for applications in molecular recognition.
Design of Anion Sensors and Receptors Based on Thiourea Scaffolds
The thiourea moiety is an excellent hydrogen-bond donor, making it a cornerstone in the design of synthetic receptors for anions. rsc.orgfrontiersin.org N-acylthiourea derivatives have been successfully developed as colorimetric and fluorescent sensors for various anions, including those of biological and environmental importance such as fluoride, acetate, and dihydrogen phosphate. frontiersin.orgnih.govnih.govnih.gov
The interaction between the thiourea N-H protons and the anion leads to a perturbation of the electronic system of the molecule, often resulting in a visible color change or a change in fluorescence. nih.govnih.gov The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the acyl and aryl groups. For instance, incorporating a nitro group can increase the acidity of the N-H protons, leading to stronger binding and a more pronounced signaling response. frontiersin.orgnih.gov Thiourea-based receptors generally exhibit stronger anion affinity compared to their urea-based counterparts due to the higher acidity of the thiourea protons. frontiersin.orgrsc.org
| Receptor Type | Target Anions | Sensing Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| N-acyl-N'-aryl thiourea derivatives | Fluoride, Copper(II) | Colorimetric changes observed by UV-VIS spectroscopy | Demonstrates dual responsiveness for both anions and cations. | nih.gov |
| Thiourea-based receptors with pyridine (B92270) and amine units (MT4N) | Fluoride, Acetate, Dihydrogen phosphate | Colorimetric changes and UV-vis spectral shifts | High affinity for basic anions, with particularly strong detection of fluoride. | nih.gov |
| 4-nitrophenyl-based molecular clefts with thiourea (L1) | Halides (F⁻, Cl⁻, Br⁻, I⁻), Oxoanions (H₂PO₄⁻, HSO₄⁻) | Colorimetric changes and UV-Vis spectroscopy | Forms 1:1 complexes via hydrogen bonding, with stronger affinity than urea analogues. | frontiersin.org |
Self-Assembly and Formation of Supramolecular Architectures
The directional nature of hydrogen bonds in N-acylthiourea derivatives drives their self-assembly into well-defined supramolecular structures. X-ray crystallography studies have revealed the formation of various architectures, including dimers, hydrogen-bonded chains, and more complex networks. nih.govrsc.orgconicet.gov.ar
A common structural motif is an intramolecular hydrogen bond between one of the thiourea N-H protons and the carbonyl oxygen, which stabilizes a planar conformation of the molecule. nih.govconicet.gov.arrsc.org These pre-organized monomers then assemble further through intermolecular hydrogen bonds, most notably N-H···S interactions, which link molecules into dimers or infinite chains. nih.govrsc.orgconicet.gov.arresearchgate.net Weaker interactions such as C-H···O, C-H···S, and π-π stacking also play a significant role in consolidating the three-dimensional crystal packing. nih.govrsc.org The self-assembly process is a fundamental aspect of creating functional biomaterials from simple building blocks like amino acids. beilstein-journals.orgnih.govrsc.orgnih.gov Hirshfeld surface analysis is a computational tool frequently used to visualize and quantify these diverse intermolecular contacts that govern the supramolecular assembly. nih.govrsc.org
DNA Interaction Studies and Binding Mechanisms
N-acylthiourea derivatives and their metal complexes have attracted interest for their potential to interact with DNA, a key target for many therapeutic agents. nih.govnih.gov The planar aromatic portions of these molecules can interact with the DNA base pairs, while the flexible thiourea linker allows for optimal positioning within the DNA grooves or for intercalation between the base pairs.
Electrochemical Behavior and Redox Processes
The electrochemical properties of N-acylthiourea derivatives are of significant interest due to their potential applications in catalysis and electroanalysis. The presence of sulfur, nitrogen, and oxygen atoms in their structure allows for facile redox reactions, often influenced by the formation of metal complexes.
Characterization of Redox Potentials and Metal Oxidation States
The redox potentials of metal complexes with N-acylthiourea ligands are crucial for understanding their electronic structure and potential applications. The oxidation state of the central metal ion in these complexes can be confirmed using techniques like cyclic voltammetry. nih.gov For instance, in Ni(II) and Co(II) complexes of 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea, cyclic voltammograms have shown two consecutive irreversible reduction peaks, which are attributed to Metal(II)/Metal(I) and Metal(III)/Metal(II) transitions. nih.gov
The specific redox potentials are influenced by the substituents on the thiourea ligand. While detailed redox potential data for this compound complexes are scarce, studies on analogous compounds provide a framework for what to expect. For example, the reduction peaks for Ni(II) and Co(II) complexes of a related benzoyl thiourea derivative were observed at approximately -0.5 V and -0.35 V, and at -1.65 V and -1.73 V, respectively. nih.gov The quasi-reversible nature of the redox processes is often confirmed by analyzing the peak-to-peak separation and the ratio of the cathodic to anodic peak currents (ipc/ipa). nih.gov
Application as Catalysts in Electroreduction Processes
The redox activity of N-acylthiourea metal complexes suggests their potential as catalysts in electroreduction processes. The ability of the metal center to cycle between different oxidation states is key to their catalytic function. While direct applications of this compound as an electroreduction catalyst are not widely reported, the broader class of thiourea derivatives has been recognized for its catalytic potential. nih.gov Thiourea-based organocatalysts are known to activate substrates through hydrogen bonding. e-nps.or.kr This principle can be extended to their metal complexes, where the coordination environment can be tuned to facilitate electron transfer in reduction reactions. The flexibility of the N-acylthiourea backbone allows for the design of catalysts with specific steric and electronic properties to target particular electroreduction reactions.
Biological Activity Mechanisms and Molecular Targets (In Vitro Research)
The biological activity of N-acylthiourea derivatives is a subject of intense research, with studies focusing on their potential as enzyme inhibitors and their interactions with crucial biological macromolecules like proteins and DNA.
Enzyme Inhibition Studies of Thiourea Derivatives (e.g., urease, carbonic anhydrase, acetylcholinesterase, α-glucosidase, VEGFR-2, EGFR kinase)
Thiourea derivatives have been investigated as inhibitors of a wide range of enzymes implicated in various diseases.
Urease Inhibition: Several studies have demonstrated the potent urease inhibitory activity of thiourea derivatives. nih.govekb.egnih.gov For instance, a series of N,N'-disubstituted thioureas showed significant in vitro urease inhibition, with many compounds exhibiting greater potency than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggest that these inhibitors can interact with key amino acid residues in the active site of the urease enzyme. nih.govlew.ro The binding is often facilitated by hydrogen bonds involving the thiourea moiety and hydrophobic interactions. nih.gov While specific data for this compound is limited, related benzoyl-thiourea derivatives have been shown to be effective urease inhibitors, with their activity influenced by the nature of the N-alkyl chain. lew.ro
Carbonic Anhydrase Inhibition: Thiourea derivatives, particularly those containing a sulfonamide group, have been evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.govnih.govmdpi.com Some N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition of human CA isoforms (hCA I, II, VII) and bacterial β-CAs. mdpi.com Molecular docking studies of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas have provided insights into their binding mode within the active site of bovine carbonic anhydrase II. mdpi.com
Acetylcholinesterase Inhibition: Certain aroyl(thio)urea derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov The inhibitory mechanism is thought to involve the specific conformation of the aroyl(thio)urea moiety, which can be influenced by hydrogen bonding. nih.gov Molecular docking studies have helped to elucidate the binding of inhibitors to the active site of AChE. e-nps.or.krnih.govsysrevpharm.org
α-Glucosidase Inhibition: Thiourea derivatives have emerged as promising inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. arabjchem.orgmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netmdpi.com Various studies have reported on the synthesis and α-glucosidase inhibitory activity of different thiourea-based compounds, with some exhibiting significantly higher potency than the standard drug, acarbose. nih.govnih.gov Molecular docking simulations have been employed to understand the interactions between these inhibitors and the active site of α-glucosidase, often highlighting the importance of hydrogen bonding and hydrophobic interactions. mdpi.comresearchgate.net
VEGFR-2 and EGFR Kinase Inhibition: The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinases is a key strategy in cancer therapy. Thiourea derivatives have been investigated as potential inhibitors of these kinases. researchgate.netresearchgate.netnih.govnih.govbohrium.combwise.krdntb.gov.uarsc.orgmdpi.com For example, novel quinazoline- and thiourea-containing sorafenib (B1663141) analogs have been designed as dual EGFR and VEGFR-2 tyrosine kinase inhibitors. researchgate.net Molecular docking studies have been instrumental in designing and understanding the binding modes of these inhibitors within the kinase domains of EGFR and VEGFR-2. researchgate.netbohrium.commdpi.comnih.gov
Below is a table summarizing the enzyme inhibitory activities of various thiourea derivatives, providing context for the potential of this compound.
| Enzyme | Inhibitor Class | Key Findings |
| Urease | N,N'-disubstituted thioureas | Many derivatives showed IC50 values superior to standard thiourea. nih.gov |
| Benzoyl-thiourea derivatives | Activity influenced by N-alkyl chain length. lew.ro | |
| Carbonic Anhydrase | 1-Aroyl-3-(4-aminosulfonylphenyl)thioureas | Potent inhibitors of bovine CA II. mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | Effective inhibitors of human and bacterial CAs. mdpi.com | |
| Acetylcholinesterase | 1-Ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylureas | Sub-micromolar inhibitory activity. nih.gov |
| α-Glucosidase | Triazinoindole-based thiosemicarbazides | Excellent inhibitory potential, some exceeding acarbose. nih.gov |
| Thiazolidine-2,4-dione/rhodanine derivatives | Potent inhibitors with low micromolar IC50 values. nih.gov | |
| VEGFR-2 Kinase | Quinazoline- and thiourea-containing sorafenib analogs | Dual inhibitors of EGFR and VEGFR-2. researchgate.net |
| EGFR Kinase | Quinazoline-based thiazole (B1198619) derivatives | Nanomolar IC50 values against mutant EGFR kinases. bwise.kr |
| 1-Benzoyl-3-methylthiourea derivatives | In silico studies suggest potential as EGFR inhibitors. bohrium.com |
Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)
The therapeutic and diagnostic potential of N-acylthiourea derivatives is fundamentally linked to their ability to interact with biological macromolecules.
Protein Interactions: As detailed in the enzyme inhibition section (6.4.1), molecular docking studies have been extensively used to model the interactions between various thiourea derivatives and the active sites of enzymes. These studies consistently highlight the importance of the thiourea backbone in forming hydrogen bonds with amino acid residues. The aromatic rings and other substituents contribute to hydrophobic and van der Waals interactions, which further stabilize the inhibitor-enzyme complex. For instance, in the case of urease inhibition, the sulfur atom of the thiourea group often plays a key role in coordinating with the nickel ions in the active site. nih.gov
DNA Interactions: The interaction of metal complexes of thiourea derivatives with DNA has also been investigated. mdpi.commdpi.comnih.govnih.gov These studies employ techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to determine the mode and strength of binding. The results often suggest that these complexes can bind to DNA through intercalation, where the planar aromatic parts of the ligand insert between the base pairs of the DNA double helix. mdpi.comnih.gov The binding affinity is quantified by the binding constant (Kb), and the spontaneity of the interaction is determined by the Gibbs free energy change (ΔG). mdpi.comnih.gov For example, bis-acyl-thiourea derivatives have been shown to interact spontaneously and substantially with DNA, with evidence for both intercalation and groove binding. mdpi.comnih.gov
Mechanisms of Action in Cellular Systems, including Induction of Apoptosis and Modulation of Cytokine Levels (in vitro studies)
The cellular effects of this compound and its closely related derivatives have been a key area of investigation, with a significant focus on their ability to induce programmed cell death, or apoptosis, in cancer cells. The modulation of cytokine levels, a crucial aspect of the inflammatory response, is another important facet of its mechanism of action.
Induction of Apoptosis
In vitro studies have begun to unravel the pro-apoptotic capabilities of thiourea derivatives. Research on a closely related compound, 4-methyl-N-((4-(4-phenylpiperazin-1-yl)phenyl)carbamothioyl)benzamide, which shares the 4-methylbenzoyl group, has provided initial insights. This derivative was found to induce apoptosis in cisplatin-resistant HCT116+ch3 colorectal carcinoma cells. The mechanism of this apoptosis induction was identified to involve the cleavage of caspase-8 and poly(ADP-ribose) polymerase (PARP). nih.gov Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, and its activation leads to a cascade of events culminating in cell death. PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis.
Further studies on other N,N'-diarylthiourea derivatives have also demonstrated their pro-apoptotic potential. For instance, one such derivative was shown to upregulate the expression of caspase-3 in MCF-7 breast cancer cells. nih.gov Caspase-3 is an executioner caspase, responsible for the cleavage of various cellular substrates that leads to the characteristic morphological and biochemical changes of apoptosis.
While these findings on related compounds are promising, detailed research specifically on this compound's apoptotic mechanism is still emerging. The precise signaling pathways, including the involvement of other caspases (such as caspase-9, the initiator of the intrinsic pathway) and the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis, remain areas for further investigation.
| Compound | Cell Line | Apoptotic Mechanism | Reference |
| 4-methyl-N-((4-(4-phenylpiperazin-1-yl)phenyl)carbamothioyl)benzamide | HCT116+ch3 (cisplatin-resistant colorectal carcinoma) | Cleavage of caspase-8 and PARP | nih.gov |
| N,N'-diarylthiourea derivative | MCF-7 (breast cancer) | Upregulation of caspase-3 | nih.gov |
Modulation of Cytokine Levels
The inflammatory tumor microenvironment plays a critical role in cancer progression, and cytokines are key mediators in this process. The ability of therapeutic agents to modulate cytokine levels is therefore of significant interest.
Some thiourea derivatives have been investigated for their anti-inflammatory properties. For example, certain N-benzoyl-N'-phenylthiourea derivatives have been studied for their inhibitory activity against the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. unair.ac.id However, the in vitro inhibitory activity was found to be low. unair.ac.id Other research on naproxen-thiourea derivatives has indicated an inhibitory effect on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are involved in the inflammatory pathway. nih.govnih.govresearchgate.net
Despite these related studies, there is a notable lack of specific in vitro data on the direct modulation of key cytokine levels, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), or anti-inflammatory cytokines like Interleukin-10 (IL-10), by this compound. Elucidating the precise impact of this compound on the cytokine profile of different cell types is a critical area for future research to fully understand its therapeutic potential.
| Compound/Derivative Class | Target/Assay | Observed Effect | Reference |
| N-benzoyl-N'-phenylthiourea derivatives | Macrophage Migration Inhibitory Factor (MIF) | Low inhibitory activity in vitro | unair.ac.id |
| Naproxen-thiourea derivatives | Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity | nih.govnih.govresearchgate.net |
Future Research Directions and Perspectives
Exploration of Novel [(4-Methylbenzoyl)amino]thiourea Derivatives with Tunable Properties
The core structure of this compound is highly amenable to modification, allowing for the synthesis of a vast library of derivatives with fine-tuned properties. The inherent flexibility of the thiourea (B124793) moiety facilitates the creation of diverse core structures with varied functionalities. researchgate.net Future research will focus on strategic substitutions on the phenyl rings and the thiourea nitrogens to modulate electronic, steric, and lipophilic characteristics.
For instance, introducing different heterocyclic rings, as has been done with thiazole (B1198619), pyridine (B92270), and benzothiazole, can significantly alter biological activity. mdpi.comresearchgate.net The synthesis of new derivatives often involves the condensation of an acid chloride (like 4-methylbenzoyl chloride) with ammonium (B1175870) thiocyanate (B1210189) to form an in situ isothiocyanate, which then reacts with a primary amine. mdpi.comresearchgate.neteurjchem.com Research has shown that substituents, such as fluorine atoms or trifluoromethyl groups, can confer specific antimicrobial or antibiofilm activities. nih.gov A series of N-(4-methylbenzoyl)-N'-arylthiourea derivatives have demonstrated notable antibacterial and antifungal properties. nih.gov The exploration of derivatives with different alkyl or aryl groups attached to the second nitrogen of the thiourea unit will continue to be a key strategy for discovering compounds with enhanced efficacy for various applications, from anticancer to herbicidal agents. nih.gov
Table 1: Examples of Synthesized N-Acylthiourea Derivatives and Observed Activities
| Derivative | Key Structural Feature | Observed In Vitro Activity | Reference |
| N-(benzo[d]thiazol-2-ylcarbamothioyl) derivatives | Benzothiazole moiety | Anti-biofilm against E. coli | mdpi.com |
| N-(fluoro/trifluoromethyl-phenylcarbamothioyl)benzamides | Fluorine/CF3 substituents | Antibacterial and antifungal | nih.gov |
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Chloro and nitro substituents | Antibacterial and antifungal | nih.gov |
| 1-(4-methoxybenzoyl)thiourea derivatives | Methoxybenzoyl group | Antioxidant | |
| N-(6-methylpyridin-2-yl) substituted N-acyl thiourea | 6-methylpyridine moiety | Anti-biofilm and antioxidant | mdpi.com |
Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Insights
To fully understand the structure-property relationships of this compound and its derivatives, future research must integrate advanced analytical and computational tools. While standard techniques like FT-IR, 1D NMR (¹H and ¹³C), and elemental analysis are foundational for characterization mdpi.comresearchgate.netresearchgate.net, more sophisticated methods are needed for deeper insights.
Advanced techniques such as two-dimensional NMR (2D-NMR) and solid-state NMR can provide more detailed information about molecular conformation and intermolecular interactions in different states. numberanalytics.comnih.gov Single-crystal X-ray diffraction is crucial for unambiguously determining molecular geometry, bond lengths, and angles, as well as revealing the intricacies of crystal packing through hydrogen bonds. researchgate.neteurjchem.comnih.gov For example, X-ray studies have confirmed the presence of a characteristic intramolecular N–H⋯O hydrogen bond in many acylthiourea derivatives, which stabilizes the molecular conformation. nih.govrsc.org
Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, will play an increasingly vital role. Molecular docking studies can predict the binding affinities and orientations of these derivatives within the active sites of biological targets like enzymes (e.g., urease, DNA gyrase B) or DNA, providing a rationale for observed biological activities and guiding the design of more potent inhibitors. nih.govnih.govnih.gov Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice, offering insights into the forces that govern their supramolecular structures. nih.gov
Table 2: Spectroscopic Data for Representative Acylthiourea Derivatives
| Compound Type | Spectroscopic Technique | Characteristic Signals/Bands | Reference |
| N-acylthiourea derivative | FT-IR | ν(N-H) ~3190 cm⁻¹, ν(C=O) ~1690 cm⁻¹, ν(C=S) ~1175 cm⁻¹ | nih.gov |
| 2-((4-methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | ¹H-NMR (DMSO-d6) | N-H protons give a very broad signal in the 13.5–11.0 ppm area. | mdpi.com |
| 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | FT-IR (KBr) | N-H stretching at 3231 cm⁻¹, C=O stretching at 1643-1690 cm⁻¹ | researchgate.net |
Development of More Sustainable and Efficient Synthetic Routes for N-Acylthioureas
Traditional synthesis of N-acylthioureas often involves organic solvents and multi-step procedures. mdpi.com A key future direction is the development of more environmentally friendly and efficient synthetic protocols, aligning with the principles of green chemistry. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. rsc.orgresearchgate.net
Solvent-free reaction conditions, or the use of greener solvents like deep eutectic solvents (DES), are promising alternatives. researchgate.netrsc.org A method using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent has been developed for the synthesis of monosubstituted thioureas, offering a reusable reaction medium. rsc.org One-pot, multi-component reactions represent another efficient strategy, minimizing waste by reducing the number of intermediate purification steps. researchgate.net The development of solid-phase synthesis methods for related heterocyclic compounds derived from thioureas also points towards cleaner and more automatable production pathways. nih.gov Future work will aim to adapt these greener methodologies specifically for this compound and its derivatives, potentially using catalysts to improve reaction efficiency and selectivity under milder conditions. researchgate.net
Elucidation of Complex Coordination and Supramolecular Interactions in Advanced Materials
The N-acylthiourea scaffold contains both hard (oxygen) and soft (sulfur) donor atoms, making these compounds versatile ligands for a wide range of metal ions. researchgate.netrsc.orgnih.gov The coordination chemistry of this compound and its analogues is a promising area for developing advanced materials with novel catalytic, optical, or biological properties. nih.gov These ligands can coordinate to metals like copper, nickel, platinum, and ruthenium in either a monodentate fashion through the sulfur atom or as a bidentate O,S-chelating agent. rsc.orgnih.govacs.org The resulting metal complexes often exhibit distinct geometries, such as square-planar or tetrahedral, which influence their properties. rsc.orgnih.gov
Beyond coordination chemistry lies the realm of supramolecular interactions. In the solid state, acylthiourea derivatives frequently self-assemble into well-defined architectures through a network of intermolecular hydrogen bonds. researchgate.net The most common of these is the N–H⋯S hydrogen bond, which often leads to the formation of centrosymmetric R²₂(8) ring motifs, creating dimers. nih.govrsc.org Other interactions, such as C–H⋯O, C–H⋯π, and π⋯π stacking, further stabilize the three-dimensional crystal packing. nih.gov Understanding and controlling these non-covalent interactions is key to designing crystalline materials with desired physical properties (crystal engineering) and for applications in areas like anion recognition and organocatalysis. rsc.org
Deepening Mechanistic Understanding of Molecular Targets and Biological Interactions in In Vitro Models
While numerous N-acylthiourea derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.gov Future research must move beyond preliminary screening to elucidate the specific molecular targets and biochemical pathways they modulate. The interaction of these compounds with various enzymes and receptors is a critical area of study. mdpi.com
In vitro studies have identified several potential targets. For example, some thiourea derivatives are effective inhibitors of enzymes like urease, ribonucleotide reductase (RNR), and DNA gyrase. nih.govnih.govuobaghdad.edu.iq Molecular docking has been instrumental in hypothesizing how these compounds fit into the active sites of these enzymes, but these computational predictions require experimental validation. nih.govnih.gov Techniques like isothermal titration calorimetry (ITC) can be used to study the thermodynamics of binding to target proteins. mdpi.com Furthermore, investigating their interactions with DNA and their potential to disrupt cellular processes like cell cycle progression in cancer cell lines will provide crucial mechanistic insights. researchgate.netnih.gov These detailed mechanistic studies are essential for the rational design of next-generation therapeutic agents based on the this compound scaffold.
Q & A
Basic: What are the common synthetic routes for [(4-Methylbenzoyl)amino]thiourea derivatives?
The synthesis typically involves reacting 4-methylbenzoyl chloride with ammonium thiocyanate in acetone to generate the corresponding isothiocyanate intermediate. This intermediate is then reacted with primary or secondary amines under reflux conditions to form thiourea derivatives. For example, 1-(4-methylbenzoyl)-3-(aryl)thiourea derivatives are prepared by coupling the isothiocyanate with aromatic amines, followed by purification via recrystallization (ethanol or DMF/water mixtures) . Solvent-free methods or phase-transfer catalysis (e.g., PEG-400) can improve yields and reduce reaction times .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?
Key techniques include:
- FT-IR : Confirms the presence of C=S (thione) stretches (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3300 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies substituent environments (e.g., methoxy or methyl groups) and hydrogen bonding via chemical shifts. For example, the thiourea NH proton appears as a singlet at δ ~11–12 ppm .
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELX programs are widely used for structure refinement .
Advanced: How do this compound derivatives act as catalysts in asymmetric reactions?
These derivatives function via dual hydrogen-bonding activation . The thiourea moiety binds electrophilic groups (e.g., nitroalkanes in aza-Henry reactions), while a tertiary amino group deprotonates nucleophiles, enabling stereocontrol. For example, Jacobsen’s thiourea catalysts achieve >90% enantiomeric excess in Strecker reactions by synergistically activating imines and cyanide ions . Computational studies (DFT) can optimize catalyst design by modeling transition-state interactions .
Advanced: What thermodynamic and kinetic factors influence the thermal decomposition of this compound?
Decomposition follows the Johnson-Mehl-Avrami model (n = 2–3.43), with activation energies (Eₐ) ranging 120–180 kJ/mol, depending on substituents. DSC and TG-DTG analyses reveal exothermic peaks at ~126–260°C, with products (e.g., NH₃, H₂S) identified via online FT-IR. Entropy changes (ΔS‡) indicate a disordered transition state, while Gibbs free energy (ΔG‡) correlates with thermal stability . Contradictions in decomposition pathways (e.g., variable byproducts) are resolved by combining thermogravimetry with mass spectrometry .
Advanced: How can molecular docking guide the design of this compound derivatives as enzyme inhibitors?
Using software like AutoDock 4.2 , researchers dock derivatives into enzyme active sites (e.g., urease PDB:4UBP) to predict binding affinities. Key interactions include:
- Hydrogen bonds between the thiourea S atom and catalytic residues (e.g., His⁵⁹² in urease).
- Hydrophobic contacts with aromatic side chains (e.g., Phe⁶⁰⁰). Derivatives with dual thiourea moieties show enhanced inhibition (IC₅₀ < 10 µM) due to multi-site binding . Experimental validation via enzyme assays (e.g., DPPH for antioxidant activity) is critical .
Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
Electron-withdrawing groups (e.g., -NO₂, -F) enhance antimicrobial and anticancer activity by increasing electrophilicity and membrane permeability. For example:
- 3-Bromophenyl derivatives exhibit 97% HIV-1 protease inhibition at 100 µM via halogen bonding with Asp²⁵ residues .
- 4-Fluorophenyl analogs show potent antitrypanosomal activity (% viability ~11%) by disrupting parasite redox balance . SAR studies correlate logP values with cytotoxicity .
Basic: How are conflicting data on thiourea derivative stability resolved in experimental studies?
Contradictions (e.g., variable decomposition temperatures or byproducts) are addressed using multi-technique validation :
- Combined TG-DSC-FTIR : Correlates mass loss with gas-phase products.
- Crystallographic analysis : Identifies polymorphism or solvate formation affecting stability .
- pH-dependent stability assays : Thioureas are prone to hydrolysis in acidic/basic conditions, requiring buffered media for reliable data .
Advanced: What role do non-covalent interactions play in the solid-state packing of this compound derivatives?
X-ray studies reveal layered structures stabilized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
